molecular formula C11H15BrMgO B6317027 4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF CAS No. 119272-62-7

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF

Cat. No. B6317027
CAS RN: 119272-62-7
M. Wt: 267.45 g/mol
InChI Key: XRSIAILAJRPNTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF (4-BBMgBr) is a Grignard reagent used in organic synthesis for the preparation of a variety of compounds. It is a colorless liquid produced by the reaction of benzyl bromide with magnesium in tetrahydrofuran (THF). This reagent is used in a wide range of laboratory experiments, from the synthesis of pharmaceuticals to the preparation of new materials.4-BBMgBr is a powerful nucleophile and is used in a variety of reactions, including the formation of carbon-carbon bonds, the synthesis of alcohols, and the preparation of alkyl halides.

Mechanism of Action

Target of Action

4-(Benzyloxy)butylmagnesium bromide is an organometallic compound that is primarily used in scientific research due to its diverse applications. It is often used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . . This results in the formation of new carbon-carbon bonds in organic molecules .

Advantages and Limitations for Lab Experiments

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to use and store. It is also a powerful nucleophile, which makes it useful for a variety of reactions. However, it is important to use the reagent in a safe manner, as it is a strong oxidizing agent and can be hazardous if not handled properly.

Future Directions

There are many potential future directions for the use of 4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF. It can be used to synthesize a variety of compounds, including pharmaceuticals and nanomaterials. It can also be used in the synthesis of polymers and other materials. In addition, it can be used in the preparation of new catalysts and reagents. Finally, it can be used to explore new reaction pathways and develop new synthetic methods.

Synthesis Methods

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is synthesized by the reaction of benzyl bromide with magnesium in THF. The reaction is carried out at room temperature and is usually complete within a few hours. The reaction produces a colorless liquid, which is then filtered to remove any unreacted magnesium. The resulting solution is a clear, colorless liquid that can be stored at room temperature.

Scientific Research Applications

4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is widely used in the synthesis of organic compounds. It is used in the preparation of a variety of compounds, including alcohols, alkyl halides, and carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, it is used in the preparation of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

magnesium;butoxymethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSIAILAJRPNTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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